
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide, also known as CHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. Specifically, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide in lab experiments is its versatility. 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide can be easily synthesized and modified to produce derivatives with different properties, making it a valuable tool for researchers in various fields. Additionally, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit low toxicity, making it a safe compound to work with in the lab. However, one limitation of using 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide. One area of interest is the development of new drugs based on 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide and to identify its molecular targets in cells. Finally, research is needed to optimize the synthesis of 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide and its derivatives to improve their properties and expand their potential applications in various fields.
合成法
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3,4-dihydroxybenzoic acid with thionyl chloride to form 3-chloro-4-hydroxybenzoyl chloride. The resulting compound is then reacted with 2-methylphenylamine to produce 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide.
科学的研究の応用
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been investigated for its potential use as a herbicide and fungicide. In material science, 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-4-2-3-5-12(9)16-14(18)10-6-7-13(17)11(15)8-10/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRFPCNDIAGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)
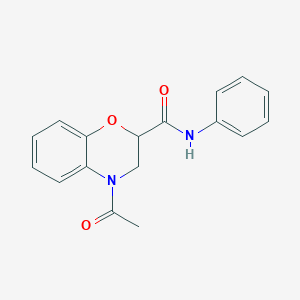
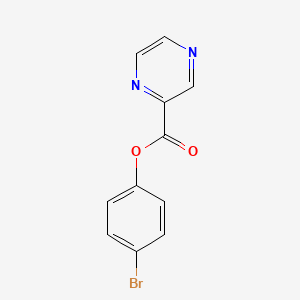
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
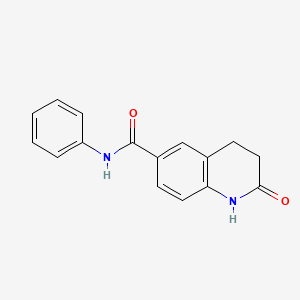

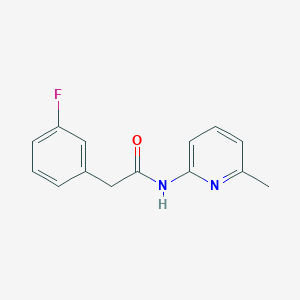
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)

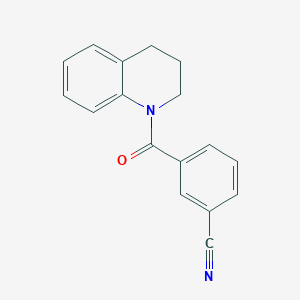
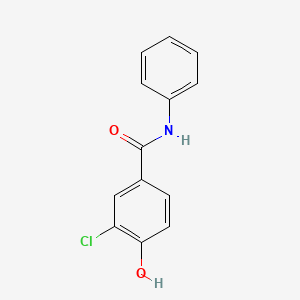
![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)